molecular formula C21H28N7O17P3 B13846154 NADP-13C10

NADP-13C10

Cat. No.: B13846154
M. Wt: 753.33 g/mol
InChI Key: XJLXINKUBYWONI-XVWQFHCMSA-N
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Description

Significance of Stable Isotope Tracers in Metabolism Studies

Stable isotope tracers have revolutionized the study of metabolism by enabling researchers to track the fate of metabolic substrates and quantify the flow, or flux, of molecules through various biochemical pathways. nih.govbocascientific.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. bocascientific.com The core principle of stable isotope tracing lies in introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these metabolites, providing a dynamic picture of metabolic activity. nih.gov

This approach offers several key advantages over traditional methods that only measure metabolite concentrations. bocascientific.com It allows for the determination of:

Metabolic flux: The rate of turnover of molecules through a metabolic pathway.

Relative pathway activity: The contribution of different pathways to the production of a specific metabolite. nih.gov

Nutrient fate: How different nutrients are utilized for processes like energy production, biosynthesis, and storage.

Overview of ¹³C-Labeled Compounds in Advanced Metabolic Investigations

Carbon-13 is a naturally occurring stable isotope of carbon. While it accounts for only about 1.1% of all carbon atoms, its distinct mass allows it to be distinguished from the more abundant ¹²C. mdpi.com This property makes ¹³C an ideal tracer for metabolic studies. A wide variety of ¹³C-labeled compounds are commercially available, with glucose being one of the most commonly used tracers. By feeding cells ¹³C-labeled glucose, scientists can trace the path of carbon atoms through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov

Advanced techniques, such as metabolic flux analysis (MFA), utilize the patterns of ¹³C labeling in metabolites to construct detailed models of cellular metabolism. nih.gov These models can provide quantitative insights into how metabolic networks are rewired in different physiological and pathological states, such as cancer and metabolic disorders. nih.gov Furthermore, ¹³C-labeled compounds are instrumental in identifying novel metabolic pathways and understanding the complex interplay between different metabolic processes.

Rationale for Utilizing NADP-¹³C₁₀ as a Specific Metabolic Probe

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP⁺) and its reduced form, NADPH, are essential coenzymes in a vast array of metabolic reactions. NADPH serves as the primary electron donor in reductive biosynthesis, such as fatty acid and steroid synthesis, and plays a critical role in antioxidant defense by regenerating reduced glutathione (B108866). khanacademy.orgmdpi.com The pentose phosphate pathway is a major source of NADPH production. researchgate.net Given the central role of the NADP⁺/NADPH pool in cellular redox homeostasis and biosynthesis, the ability to directly probe its dynamics is of significant interest to researchers.

While using ¹³C-labeled precursors like glucose can provide information about the pathways that produce NADPH, directly introducing NADP-¹³C₁₀ offers a more direct way to study the fate of the NADP(H) molecule itself. NADP-¹³C₁₀ is an isotopically labeled version of NADP⁺ where the ten carbon atoms of the adenosine (B11128) portion of the molecule are replaced with ¹³C.

The primary rationale for using NADP-¹³C₁₀ includes:

Tracing the entire molecule: It allows researchers to follow the entire NADP(H) molecule as it participates in various enzymatic reactions, providing insights into its stability, turnover, and compartmentalization within the cell.

Investigating NAD(P) salvage pathways: Cells have mechanisms to recycle and salvage nicotinamide and related molecules to synthesize NAD⁺ and NADP⁺. NADP-¹³C₁₀ can be a valuable tool to study the kinetics and regulation of these salvage pathways.

Illustrative Research Findings from Related ¹³C Tracer Studies:

While specific published studies extensively detailing the use of NADP-¹³C₁₀ are not widely available, the principles of its application can be understood from numerous studies that use other ¹³C-labeled tracers to investigate NADPH metabolism. For instance, studies using ¹³C-labeled glucose have been instrumental in quantifying the flux through the pentose phosphate pathway, a major source of NADPH.

Table 1: Representative Data from ¹³C-Glucose Tracing Studies to Infer Pentose Phosphate Pathway (PPP) Activity and NADPH Production.
Cell Type¹³C-Labeled SubstrateKey MeasurementInferred Finding Regarding NADPH Metabolism
Cancer Cell Line A[1,2-¹³C₂]glucose¹³C labeling pattern in lactateIncreased flux through the oxidative PPP, suggesting a higher demand for NADPH for biosynthesis and antioxidant defense.
Primary Hepatocytes[U-¹³C₆]glucoseMass isotopomer distribution in ribose-5-phosphateDynamic regulation of PPP activity in response to hormonal stimuli, indicating tight control over NADPH production.
Neuronal Cells[3-¹³C₁]glucose¹³C enrichment in glutathioneSignificant contribution of the PPP to maintaining the reduced glutathione pool, highlighting the importance of NADPH in neuronal antioxidant defense.

These examples demonstrate how the analysis of ¹³C labeling patterns in downstream metabolites provides critical information about the activity of NADPH-producing pathways. The direct use of NADP-¹³C₁₀ would complement these approaches by offering a more direct probe into the dynamics of the NADP(H) pool itself.

Table 2: Potential Applications of NADP-¹³C₁₀ in Metabolic Research.
Research AreaExperimental ApproachPotential Insights
Cancer MetabolismIntroduce NADP-¹³C₁₀ to cancer cells and analyze the ¹³C enrichment in lipids and nucleotides.Quantify the direct contribution of the NADP(H) pool to anabolic pathways crucial for tumor growth.
Neurodegenerative DiseasesUtilize NADP-¹³C₁₀ in neuronal models of oxidative stress and measure its incorporation into the glutathione redox cycle.Assess the capacity of neurons to utilize and regenerate NADPH for antioxidant defense.
Drug DiscoveryTreat cells with a drug candidate and trace the metabolism of NADP-¹³C₁₀.Determine if the drug affects NADP(H) synthesis, consumption, or the activity of NADP-dependent enzymes.

Properties

Molecular Formula

C21H28N7O17P3

Molecular Weight

753.33 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11?,13-,14?,15-,16?,20-,21?/m1/s1/i6+1,7+1,8+1,11+1,12+1,14+1,16+1,17+1,19+1,21+1

InChI Key

XJLXINKUBYWONI-XVWQFHCMSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[13CH2][13CH]3[13CH]([13CH]([13CH](O3)N4[13CH]=N[13C]5=[13C](N=[13CH]N=[13C]54)N)OP(=O)(O)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Origin of Product

United States

Synthesis and Preparation of Nadp 13c10 for Research Applications

Chemo-Enzymatic Synthetic Strategies for Isotopic Enrichment

Chemo-enzymatic synthesis offers a powerful route for producing isotopically labeled complex molecules like NADP-¹³C₁₀. This approach integrates chemical transformations for preparing labeled precursors with highly specific enzymatic reactions to assemble the final product and incorporate isotopes at desired positions. researchgate.netnih.govbeilstein-journals.org

Enzymatic Pathways for ¹³C Incorporation into NADP

Enzymatic reactions are crucial for the directed incorporation of ¹³C isotopes into the NADP structure. The biosynthesis of NADP involves the phosphorylation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) catalyzed by NAD kinase. nih.govbiorxiv.org Therefore, a key enzymatic step in the synthesis of NADP-¹³C₁₀ involves the NAD kinase-mediated phosphorylation of a ¹³C-labeled NAD⁺ precursor.

Precursors for ¹³C-labeled NAD⁺ can be synthesized enzymatically from simpler ¹³C-labeled starting materials. For instance, ¹³C-labeled glucose can be converted to ¹³C-labeled nicotinic acid adenine dinucleotide (NaAD) through a multi-enzyme coupled reaction pathway. researchgate.netnih.gov This labeled NaAD can then be transformed into ¹³C-labeled NAD⁺ by NAD⁺ synthetase. nih.gov Subsequent enzymatic phosphorylation of the ¹³C-labeled NAD⁺ by NAD kinase yields NADP-¹³C₁₀. nih.govbiorxiv.org The specific enzymatic pathways utilized dictate which carbon atoms from the initial labeled substrate are incorporated into the NADP molecule.

Chemical Derivatization of Precursors for ¹³C Labeling

Chemical synthesis plays a vital role in preparing the necessary ¹³C-labeled precursors for enzymatic reactions or in modifying intermediates. This can involve synthesizing ¹³C-labeled building blocks, such as ¹³C-enriched sugars or nicotinamide derivatives, which are then fed into enzymatic pathways. nih.govresearchgate.net Chemical derivatization steps might also be employed to protect certain functional groups during enzymatic synthesis or to facilitate purification. For example, chemical methods can be used to synthesize adenine-substituted NAD analogs, which are then converted enzymatically to NADP derivatives. nih.gov The precise chemical steps and the point of introduction of the ¹³C label depend on the desired labeling pattern of the final NADP-¹³C₁₀ product.

Methodologies for Isotopic Purity and Positional Enrichment Determination

Ensuring the isotopic purity and confirming the positional enrichment of ¹³C in NADP-¹³C₁₀ are critical for its effective use in research, particularly in quantitative metabolic studies. almacgroup.com A variety of analytical techniques are employed for this purpose.

Analytical Validation of ¹³C-Labeled Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating the specific positions of ¹³C incorporation within the NADP molecule. nih.govnih.govresearchgate.netresearchgate.net By analyzing the ¹³C NMR spectrum, researchers can confirm that the ¹³C isotopes are located at the intended ten carbon positions and not at other sites. This is particularly important for understanding how metabolic pathways process the labeled compound. ¹H NMR can also provide complementary structural information. nih.gov

Mass spectrometry (MS), especially in conjunction with chromatography (GC-MS or LC-MS/MS), is also used to analyze the fragmentation patterns of the labeled molecule. nih.govalmacgroup.comnih.govmdpi.comoup.commedrxiv.org By examining the mass-to-charge ratios of the fragments, it is possible to infer the labeling status of different parts of the molecule, providing further evidence for positional enrichment.

Assessment of Isotopic Purity for Research Use

Isotopic purity refers to the percentage of molecules in the sample that contain the specified isotopic label at the intended positions. High isotopic purity is essential for accurate quantification in ¹³C-MFA and other tracer studies. Mass spectrometry is the primary tool for assessing isotopic purity by determining the mass isotopomer distribution (MID) of the NADP-¹³C₁₀ sample. nih.govalmacgroup.comnih.gov

High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, offers the necessary resolution to distinguish between molecules with different numbers of ¹³C atoms. almacgroup.com By analyzing the relative abundance of the different isotopomers (molecules with the same chemical formula but different isotopic composition), the percentage of molecules with exactly ten ¹³C labels can be determined. almacgroup.comlibretexts.org This assessment helps ensure that the observed labeling patterns in downstream metabolites are a direct result of the administered NADP-¹³C₁₀ and not contributions from partially labeled or unlabeled contaminants. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to separate the analyte from potential impurities before isotopic analysis. almacgroup.commdpi.com

Handling and Storage Protocols for Maintaining Isotopic and Biochemical Integrity

Proper handling and storage of NADP-¹³C₁₀ are crucial to maintain its isotopic and biochemical integrity, ensuring reliable results in research applications. NADP and its derivatives are sensitive to degradation, and the presence of isotopic labels does not negate these sensitivities.

General recommendations for handling and storage of NADP and labeled nucleotides include storing the product in a dry and well-ventilated place, protected from light. signalchemdx.comsigmaaldrich.cn For long-term storage, temperatures between -25°C and -15°C are typically recommended. signalchemdx.comsigmaaldrich.cn Some sources suggest storage below +8°C for freeze-dried products. sigmaaldrich.com

When preparing solutions, NADP is soluble in water. sigmaaldrich.cn Aqueous solutions stored as frozen aliquots can be stable for at least one year, but repeated freeze-thaw cycles should be avoided. sigmaaldrich.cn To minimize degradation during experiments or sample preparation, especially in metabolomics studies, rapid quenching of biological samples and extraction with appropriate organic solvents are employed. mdpi.com

Handling precautions include wearing chemical safety goggles and compatible chemical-resistant gloves, and avoiding inhalation or contact with skin and clothing. signalchemdx.com These measures protect the user and help prevent contamination of the product. Maintaining a dry environment during handling is also important to prevent hydrolysis or other degradation reactions.

Advanced Analytical Methodologies for Nadp 13c10 Tracing

Mass Spectrometry-Based Approaches for ¹³C Isotopomer Analysis

Mass spectrometry (MS) is a cornerstone technology for analyzing isotopically labeled compounds due to its sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). boku.ac.atresearchgate.net ¹³C labeling of NADP results in a predictable mass increase compared to the naturally abundant ¹²C form, allowing for the detection and quantification of labeled species and their metabolic products (isotopomers). Analyzing the distribution of these isotopomers provides insights into metabolic pathway activity and flux. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for NADP-¹³C₁₀ and Downstream Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of NADP and its related metabolites in complex biological samples. boku.ac.atresearchgate.netnih.gov LC-MS combines the separation power of liquid chromatography, which can resolve NADP, NADPH, and their precursors and products based on their physicochemical properties, with the detection and identification capabilities of mass spectrometry. boku.ac.atnih.gov This hyphenated technique is particularly useful for analyzing polar and labile compounds like NADP, which are not suitable for gas chromatography without derivatization. boku.ac.atnih.gov

For NADP-¹³C₁₀ tracing, LC-MS allows for the separation of the labeled parent compound from unlabeled endogenous pools and the subsequent analysis of labeled downstream metabolites. The chromatographic separation ensures that isobaric compounds (molecules with the same nominal mass but different structures) and isomers (molecules with the same chemical formula but different structural formulas) are resolved before entering the mass spectrometer, improving the accuracy of detection and quantification of the ¹³C-labeled species. nih.gov Various LC methods, including reversed-phase ion pairing chromatography and hydrophilic interaction chromatography (HILIC), have been employed for the analysis of NAD(P)(H) and related metabolites. nih.gov

LC-MS methods have been developed for the simultaneous quantification of multiple metabolites in central carbon metabolism, including NADP and NADPH. boku.ac.at The use of isotopically enriched internal standards, such as NADP-¹³C₁₀ itself or other stable isotope-labeled analogs, is a common practice in LC-MS analysis to improve the accuracy and reliability of quantification by accounting for sample matrix effects and variations during sample preparation and analysis. boku.ac.atresearchgate.netnih.gov

Research findings demonstrate the application of LC-MS for quantifying NAD(P)(H) in biological samples like yeast and mammalian cells. boku.ac.atresearchgate.netnih.gov Studies have evaluated different extraction methods and LC-MS conditions to optimize the recovery and minimize the interconversion between oxidized (NADP⁺) and reduced (NADPH) forms, which is a significant challenge in NAD(P)(H) analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Derivatization Products

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in metabolic tracing studies, particularly for analyzing metabolites that are volatile or can be made volatile through chemical derivatization. innovatechlabs.comboku.ac.atcreative-proteomics.com While NADP itself is not directly amenable to GC-MS due to its low volatility and thermal lability, metabolic products derived from NADP-¹³C₁₀ that are more suitable for GC analysis can be analyzed using this method.

GC-MS is frequently used in ¹³C metabolic flux analysis (¹³C-MFA) to determine the ¹³C-labeling patterns of various metabolites, often after hydrolysis and derivatization. creative-proteomics.comnih.govnih.gov Amino acids, which are metabolic products reflecting the activity of pathways involving NADP-dependent enzymes, are commonly analyzed by GC-MS after hydrolysis of cellular protein and derivatization. creative-proteomics.comnih.gov Analyzing the mass isotopomer distribution of these amino acids provides crucial data for computational flux analysis. nih.govnih.gov

The advantages of GC-MS for metabolic flux measurements include high robustness, precision, sensitivity, and great separation capacity for complex biological mixtures. creative-proteomics.com GC-MS provides information-rich labeling data that can help resolve complex metabolic network structures, including parallel, bidirectional, or cyclic pathways. creative-proteomics.com

High-Resolution Mass Spectrometry for Precise Isotopic Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of ions and the confident differentiation of isobaric compounds and isotopomers. labmanager.comevosep.com In the context of NADP-¹³C₁₀ tracing, HRMS is invaluable for accurately determining the isotopic pattern of labeled NADP and its metabolites.

Precise mass measurements from HRMS enable the calculation of the mass isotopomer distribution (MID) for each detected metabolite with high accuracy. This is critical for ¹³C-MFA, where the precise abundance of each isotopomer (e.g., M+0, M+1, M+2, ..., M+10 for NADP-¹³C₁₀) is used to constrain metabolic network models and estimate intracellular metabolic fluxes. researchgate.netnih.gov HRMS can resolve ions with very small mass differences, such as those arising from different isotopic compositions (e.g., ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N). labmanager.com

Coupling LC with HRMS (LC-HRMS) offers a powerful platform for comprehensive metabolic profiling and tracing. researchgate.netnih.gov LC-HRMS allows for the separation of numerous metabolites in a single run and provides accurate mass information for each detected compound, facilitating the identification and quantification of labeled species in complex biological extracts. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Tracing

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically involving fragmentation of selected ions. This technique is highly valuable for structural elucidation and improving the specificity and sensitivity of detection in metabolic tracing studies. nih.govacs.orgresearchgate.net

In MS/MS, a precursor ion (e.g., the intact NADP-¹³C₁₀ molecule or a labeled fragment) is selected in the first mass analyzer, then fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer. bioanalysis-zone.com The fragmentation pattern provides structural information about the selected precursor ion. waters.com For tracing NADP-¹³C₁₀, MS/MS can be used to confirm the identity of labeled metabolites by matching their fragmentation patterns to known standards or predicted fragmentation pathways. nih.gov

Multiple Reaction Monitoring (MRM) is a common mode of operation on triple quadrupole mass spectrometers and is widely used for targeted quantitative analysis of metabolites. nih.govacs.orgresearchgate.net In MRM, specific precursor ions and their characteristic product ions are monitored, providing high selectivity and sensitivity for the detection and quantification of target compounds, including labeled metabolites. nih.govacs.orgresearchgate.net Using MRM transitions specific to the ¹³C-labeled forms of NADP and its metabolites allows for sensitive and specific tracing within complex biological matrices. nih.govhelsinki.fi

MS/MS is particularly useful for differentiating between isobaric and isomeric species that may not be fully resolved chromatographically. By selecting a specific precursor ion and observing its unique fragmentation pattern, the identity of the labeled compound can be confirmed. nih.gov This is crucial for accurate tracing of NADP-¹³C₁₀ through different metabolic pathways that might produce metabolites with similar masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. nih.govresearchgate.net For tracing ¹³C-labeled compounds like NADP-¹³C₁₀, NMR is a powerful tool for quantifying isotopic enrichment and determining the position of the isotopic label within the molecule. oup.comsigmaaldrich.com

NMR offers unique advantages, including the ability to identify and quantify multiple compounds simultaneously in complex mixtures without the need for chemical standards for every analyte. nih.govresearchgate.net While generally less sensitive than MS, NMR can provide quantitative information directly from signal intensities. nih.govresearchgate.netmdpi.com

¹³C-NMR for Positional Labeling Information

¹³C-NMR spectroscopy directly probes the carbon atoms within a molecule. libretexts.orgbhu.ac.inudel.edu When using NADP-¹³C₁₀, where specific carbon positions are enriched with ¹³C, ¹³C-NMR can provide detailed information about the location and extent of the ¹³C label within the NADP molecule and its metabolic products. oup.comsigmaaldrich.com

The chemical shift of a carbon signal in a ¹³C-NMR spectrum is highly sensitive to its local electronic environment, providing structural information. libretexts.orgbhu.ac.inudel.edu By analyzing the chemical shifts and intensities of the signals in the ¹³C-NMR spectrum of labeled NADP or its metabolites, researchers can determine which carbon positions have incorporated the ¹³C label and the degree of enrichment at each position. oup.comsigmaaldrich.com

This positional labeling information is invaluable for understanding metabolic pathways. For example, if NADP-¹³C₁₀ is metabolized, the ¹³C label will be transferred to specific carbon positions in downstream metabolites depending on the enzymatic reactions involved. Analyzing the ¹³C-labeling pattern in these metabolites using ¹³C-NMR allows for the elucidation of metabolic routes and the quantification of flux through different pathways. nih.govnih.govmdpi.com

While the natural abundance of ¹³C is low (about 1.1%), making direct observation challenging without enrichment, using highly enriched NADP-¹³C₁₀ significantly enhances the ¹³C-NMR signal intensity. bhu.ac.inudel.edu Techniques like proton decoupling are commonly used in ¹³C-NMR to simplify spectra and improve sensitivity by collapsing multiplets arising from ¹H-¹³C coupling into single peaks. bhu.ac.in

Quantitative ¹³C-NMR can be used to determine the fractional enrichment of ¹³C at specific carbon positions. This requires careful experimental setup, including ensuring complete relaxation of all carbon nuclei between pulses and appropriate data processing. researchgate.netnih.gov Despite challenges like lower sensitivity compared to MS, ¹³C-NMR provides unique positional information that complements the total isotopic enrichment data obtained from MS, offering a more complete picture of metabolic flux. nih.gov

2D NMR Techniques for Complex Metabolite Isotopomer Resolution

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing stable isotope labeling patterns in complex biological mixtures. springernature.comnih.gov Techniques such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR are particularly valuable for tracing 13C-labeled metabolites. github.io These methods provide high resolution and allow for the identification and quantification of labeling at specific atomic positions within a molecule, which is crucial for resolving different isotopomers. springernature.comnih.gov

In the context of NADP-13C10 tracing, 2D NMR can help decipher the complex labeling patterns that emerge as the 13C label from this compound is incorporated into downstream metabolites. By examining the coupling patterns between 1H and 13C nuclei, researchers can determine which carbons in a metabolite are labeled and how they are connected, providing insights into the metabolic reactions that produced them. nih.govgithub.io This is especially useful for understanding branching pathways or reversible reactions where simple mass analysis might be insufficient. nih.gov

For instance, 2D NMR can distinguish between metabolites that have the same number of 13C labels but at different positions, offering a detailed map of carbon transitions through metabolic networks. nih.govnih.gov While direct examples specifically detailing this compound tracing with 2D NMR in the provided search results are limited, the principles applied to other 13C-labeled tracers like glucose or glutamine are directly transferable. mdpi.comnih.govnih.govnih.gov These studies demonstrate the capability of 2D NMR to resolve isotopomers and elucidate metabolic pathways. nih.govnih.gov

Quantitative NMR for Absolute Metabolite and Isotopomer Concentrations

Quantitative NMR (qNMR) allows for the absolute quantification of metabolites and their isotopomers in a sample. nih.govfrontiersin.org Unlike mass spectrometry, the signal intensity in NMR is directly proportional to the number of nuclei contributing to the signal, making it inherently quantitative without the need for extensive calibration curves for each analyte, provided an internal standard is used. nih.govnih.govacs.org

When tracing this compound, qNMR can provide not only the relative abundance of different labeled species but also their absolute concentrations within a biological sample. nih.govacs.org This quantitative information is vital for determining metabolic fluxes – the rates at which metabolites are produced and consumed in a pathway. nih.govfrontiersin.org By measuring the changes in concentration of labeled this compound and its downstream products over time, researchers can calculate reaction rates and understand the dynamics of NADP-dependent pathways. nih.govfrontiersin.org

qNMR is particularly advantageous for quantifying metabolites in complex biological matrices due to its non-destructive nature and minimal sample preparation requirements compared to some other techniques. nih.govnih.gov This allows for reproducible measurements and the analysis of the same sample multiple times. nih.govnih.gov While challenges exist in achieving high sensitivity for low-abundance metabolites, advancements like dissolution Dynamic Nuclear Polarization (dDNP) NMR can enhance sensitivity for quantitative analysis of extracted metabolites. acs.org

Hybrid and Emerging Analytical Platforms for Integrated Isotope Tracing

The complexity of metabolic networks and the need for spatially resolved information or enhanced analytical coverage have led to the development and application of hybrid and emerging analytical platforms for stable isotope tracing. the-innovation.orgthe-innovation.orgspringernature.com These platforms often combine the strengths of different analytical techniques to provide a more comprehensive understanding of this compound metabolism.

Mass Spectrometry Imaging (MSI) for Spatially Resolved Tracing

Mass Spectrometry Imaging (MSI) is an emerging technique that allows for the spatially resolved analysis of metabolites and their isotopic enrichment within tissues or cell cultures. the-innovation.orgthe-innovation.orgresearchgate.netnih.gov By combining stable isotope tracing with MSI, researchers can visualize the distribution of this compound and its labeled products in a spatially explicit manner, revealing metabolic heterogeneity within a sample. the-innovation.orgthe-innovation.orgresearchgate.netnih.gov

This is particularly relevant for understanding how NADP-dependent pathways operate in different cell types or anatomical regions within a tissue. researchgate.netfrontiersin.org For example, MSI can show where the 13C label from this compound is preferentially incorporated, indicating regions of high metabolic activity related to NADP utilization. researchgate.netnih.gov Techniques like MALDI-MSI are being used to visualize 13C-labeled metabolites in biological samples with cellular resolution. the-innovation.orgnih.gov

While direct applications of MSI specifically for this compound were not prominently featured in the search results, studies using 13C-labeled glucose and glutamine demonstrate the capability of MSI to provide spatially resolved metabolic information, which is directly applicable to tracing other 13C-labeled tracers like this compound. researchgate.netnih.gov This allows for the investigation of metabolic zonation and the identification of distinct metabolic phenotypes within heterogeneous samples. researchgate.netcam.ac.uk

Coupling of Analytical Techniques for Enhanced Resolution and Coverage

Coupling different analytical techniques can overcome the limitations of individual methods and provide enhanced resolution and coverage for stable isotope tracing experiments. mdpi.comspringernature.comescholarship.org The most common coupled platforms involve the hyphenation of separation techniques with mass spectrometry or NMR. mdpi.comspringernature.comescholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for stable isotope tracing. mdpi.comnih.govescholarship.orgcreative-proteomics.com These techniques separate metabolites chromatographically before they are introduced into the mass spectrometer for detection and isotopic analysis. mdpi.comescholarship.orgcreative-proteomics.com This coupling improves the resolution of complex mixtures and allows for the detection of a wider range of metabolites compared to using MS alone. mdpi.comspringernature.comescholarship.org LC-HRMS (high-resolution mass spectrometry) is particularly useful for accurately detecting and quantifying isotopically enriched metabolites, even at low abundance. nih.govmdpi.comresearchgate.net

Coupling separation techniques with NMR is also possible, although less common than with MS. The combination of chromatography with NMR can help in the analysis of complex samples by reducing spectral overlap. frontiersin.org Furthermore, the integration of NMR and MS data provides complementary information, with MS offering high sensitivity and broad coverage, and NMR providing detailed structural and positional isotopic information as well as quantitative data. nih.govfrontiersin.orgnih.gov The combined use of these techniques allows for a more comprehensive and confident identification and tracing of this compound and its metabolic products. nih.govfrontiersin.orgnih.gov

Applications of Nadp 13c10 in Metabolic Flux Analysis Mfa

Elucidation of Carbon Flux Distribution in Central Metabolism

The distribution of carbon flux through central metabolic pathways is fundamental to cellular function, supporting energy production, biosynthesis, and redox homeostasis. NADPH, generated primarily by the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), plays a critical role in many of these processes. Tracing the ¹³C label from NADP-¹³C10 can help elucidate how reducing equivalents are supplied and utilized across interconnected pathways.

Oxidative Pentose Phosphate Pathway Flux Determination

The oxidative branch of the Pentose Phosphate Pathway (oxPPP) is a major source of cytosolic NADPH. This pathway involves the oxidative conversion of glucose-6-phosphate to ribulose-5-phosphate, producing NADPH in the process. libretexts.orgmdpi.com ¹³C-MFA studies often use ¹³C-labeled glucose, such as [1,2-¹³C]glucose or [U-¹³C]glucose, to determine the flux through the oxPPP by analyzing the labeling patterns in downstream metabolites like glycolytic intermediates and pentose phosphates. nih.govbiorxiv.org The incorporation of ¹³C from NADP-¹³C10 into metabolites would indicate reactions where NADP⁺ is reduced to NADPH, and the subsequent fate of the labeled carbon atoms within the NADP(H) molecule could potentially provide information about the rate of NADP⁺ reduction and the contribution of the oxPPP to the total NADPH pool. While direct tracing with NADP-¹³C10 for net oxPPP flux might be complex due to the cyclical nature of NADP(H) redox state, it could offer insights into the rate of reduction of NADP⁺ within this pathway.

Reductive Biosynthesis Pathways Tracing (e.g., Fatty Acid Synthesis, Nucleotide Biosynthesis)

NADPH is essential for numerous reductive biosynthetic processes, including the synthesis of fatty acids, cholesterol, nucleotides, and certain amino acids. creative-proteomics.comlibretexts.orgnih.gov These pathways consume NADPH as a source of reducing power. ¹³C-MFA with labeled substrates (e.g., [U-¹³C]glucose for fatty acid synthesis) allows researchers to quantify the carbon flux directed towards these anabolic processes. libretexts.orgnih.gov Using NADP-¹³C10 as a tracer could potentially provide a more direct measure of the rate at which NADPH is utilized by specific biosynthetic enzymes. By tracking the incorporation of the ¹³C label from NADP-¹³C10 into the products of these pathways (e.g., fatty acids, nucleotides), researchers could directly assess the contribution of the NADP(H) pool to these processes and potentially differentiate the activity of different NADPH-dependent enzymes.

Assessment of Metabolic Pathway Activity and Relative Contributions

By analyzing the rate of ¹³C incorporation from NADP-¹³C10 into the products of various reductive biosynthetic pathways (e.g., fatty acids, nucleotides, specific amino acids), researchers can determine the relative contribution of the NADP(H) pool to each of these processes under different conditions. This is particularly valuable when multiple pathways compete for the same NADPH pool.

Furthermore, by combining NADP-¹³C10 tracing with MFA using labeled substrates that produce NADPH, researchers can gain a comprehensive understanding of the entire NADP(H) metabolic network, from production to utilization. This integrated approach allows for the quantification of fluxes through individual branches of NADP(H) metabolism and the assessment of how these fluxes are coordinated to meet cellular demands for reductive power and maintain redox homeostasis. creative-proteomics.com

For example, studies investigating the relative contributions of the oxPPP, malic enzyme, and isocitrate dehydrogenase to NADPH production often rely on genetic manipulations or inhibitors. nih.gov While these approaches are informative, using NADP-¹³C10 in conjunction with labeled substrates could potentially offer a more direct way to quantify the flux through each of these NADPH-producing routes and assess their dynamic contributions in real-time.

Identification of Active and Inactive Metabolic Branches

Furthermore, by analyzing the labeling patterns in metabolites that are directly coupled to NADP/NADPH metabolism, even if the carbon label from NADP-13C10 is not directly incorporated into their carbon backbone, insights can be gained. For instance, high activity of the oxidative PPP, a major NADPH producer, would lead to a high turnover of NADP/NADPH. While ¹³C from glucose tracing is typically used to quantify flux through the PPP, this compound tracing can complement this by directly assessing the dynamics of the cofactor pool that is essential for this pathway's operation. Changes in the labeling kinetics of NADP/NADPH using this compound can indicate whether pathways that synthesize or consume NADP/NADPH are highly active or relatively dormant under specific conditions. This allows for the identification of active metabolic branches contributing to the NADP/NADPH pool or utilizing its reducing power.

Probing Metabolic Rewiring under Perturbed Conditions

Metabolic rewiring is a common cellular adaptation to changes in the environment, nutrient availability, or genetic alterations, particularly in contexts like cancer or stress. The NADP/NADPH system plays a critical role in cellular adaptation, especially in maintaining redox homeostasis under increased oxidative stress or supporting increased anabolic demands in rapidly proliferating cells.

Using this compound, researchers can investigate how the dynamics of the NADP/NADPH pool and the activity of associated pathways are altered when cells are subjected to different perturbations. For example, under oxidative stress, the demand for NADPH for glutathione (B108866) reduction increases. Tracing with this compound could reveal an increased turnover rate of the NADP/NADPH pool, reflecting the heightened activity of NADPH-producing pathways to meet this demand. Similarly, in cancer cells which often exhibit altered metabolism, including increased biosynthesis, this compound could help quantify the contribution of different pathways to the elevated NADPH requirements.

By comparing the labeling patterns and kinetics of NADP and NADPH in control cells versus perturbed cells using this compound, researchers can identify specific changes in NADP/NADPH metabolism. This could highlight shifts in the reliance on different NADPH-generating enzymes or changes in the rates at which NADPH is consumed by anabolic or antioxidant processes. Such metabolic rewiring, as revealed by this compound tracing, can provide valuable insights into the adaptive strategies employed by cells and potentially identify metabolic vulnerabilities that could be targeted therapeutically.

This compound is a valuable stable isotope tracer for metabolic flux analysis, offering a specific lens through which to examine the intricate dynamics of the NADP/NADPH redox system. While distinct from carbon-tracing methods that follow the backbone of central metabolites, this compound allows for the investigation of NADP/NADPH pool turnover and the activity of dependent pathways. This makes it a powerful tool for identifying active metabolic branches contributing to or utilizing the NADP/NADPH pool and for probing the metabolic rewiring of redox metabolism in response to various cellular perturbations.

Mechanistic Enzymology and Pathway Interrogation Using Nadp 13c10

Characterization of NADP-Dependent Enzyme Kinetics and Catalytic Mechanisms

Isotopic labeling, particularly with ¹³C, is a fundamental technique for studying enzyme kinetics and elucidating catalytic mechanisms. The presence of a heavier isotope can influence reaction rates, providing information about the transition state of the reaction.

Investigation of Kinetic Isotope Effects with ¹³C-Labeled Substrates

Kinetic isotope effects (KIEs) arise when the substitution of an atom with a heavier isotope affects the rate of a chemical reaction. Primary KIEs occur when the isotopic substitution is at a bond being broken or formed during the rate-limiting step. Secondary KIEs occur when the substitution is at a nearby atom, influencing the reaction through changes in bond vibrations. Measuring ¹³C KIEs with NADP-¹³C10 or ¹³C-labeled substrates in NADP-dependent reactions can provide critical information about the enzyme's catalytic mechanism and the rate-determining steps.

Studies using ¹³C kinetic isotope effects have been instrumental in understanding the mechanisms of various enzymes, including those involved in central carbon metabolism nih.govresearchgate.net. For instance, ¹³C isotope effects have been used to investigate the mechanism of NADP-dependent malic enzyme and isocitrate dehydrogenase nih.govnih.gov. These studies can reveal whether bond cleavage involving carbon is part of the rate-limiting step and provide insights into the transition state structure. The magnitude of the ¹³C isotope effect can vary depending on the enzyme, the specific carbon position labeled, and environmental conditions such as pH nih.govnih.gov.

Data from studies on NADP-dependent isocitrate dehydrogenase show how ¹³C KIEs vary with pH, indicating changes in the rate-limiting step or transition state as protonation states change. nih.gov

EnzymeLabeled Atom PositionpHObserved ¹³C (V/K) Isotope EffectIntrinsic ¹³C Isotope EffectReference
NADP-dependent Isocitrate DehydrogenaseC6 of Isocitrate7.01.0028- nih.gov
NADP-dependent Isocitrate DehydrogenaseC6 of IsocitrateLow pH1.0401.050 nih.gov
NADP Malic Enzyme (with Mg²⁺)C4 of Malate8.01.03361.049 nih.gov

Note: Intrinsic isotope effects are calculated values that represent the KIE if the isotopic step were entirely rate-limiting.

Elucidation of Hydride Transfer Mechanisms in Redox Enzymes

NADP-dependent enzymes are often involved in redox reactions where a hydride ion (H⁻) is transferred between the cofactor and the substrate wikipedia.org. The nicotinamide (B372718) ring of NADP(H) is the site of this hydride transfer nih.govacs.org. Using NADP-¹³C10, particularly with specific carbon labeling on the nicotinamide ring, in conjunction with deuterium (B1214612) labeling studies, can help elucidate the stereochemistry and mechanism of hydride transfer.

While deuterium (²H) labeling is more directly associated with hydride transfer due to the mass difference between ¹H and ²H, ¹³C labeling on the nicotinamide ring can provide complementary information about the electronic and structural changes occurring during the reaction. Changes in the ¹³C chemical shifts or coupling constants during catalysis, monitored by techniques like NMR, can offer insights into the electronic environment of the nicotinamide ring as it undergoes reduction or oxidation researchgate.net. Combined ¹³C and ²H KIE studies can help determine if the hydride transfer is a concerted or stepwise process and identify potential protein motions coupled to the chemical step acs.orgresearchgate.netresearchgate.net.

Studies on enzymes like dihydrofolate reductase (DHFR), which utilizes NADPH, have employed isotopic labeling (including ¹³C, ¹⁵N, and ²H) to investigate hydride transfer mechanisms and the potential role of protein dynamics acs.orgresearchgate.netacs.org. These studies highlight the power of multi-isotopic labeling in dissecting complex enzymatic reaction coordinates.

Studies on Allosteric Regulation and Cofactor Specificity of NADP-Utilizing Enzymes

Isotopically labeled cofactors can be used to study how the binding of NADP(H) is regulated allosterically and to investigate the specificity of enzymes for NADP(H) versus NAD(H). By tracking the binding or metabolism of NADP-¹³C10 in the presence of potential allosteric effectors or competing cofactors, researchers can quantify these interactions and their impact on enzyme activity.

While direct studies using NADP-¹³C10 specifically for allosteric regulation or cofactor specificity were not prominently found in the search results, ¹³C metabolic flux analysis (MFA) using ¹³C-labeled substrates can indirectly reveal insights into cofactor preference and the regulation of NADP-dependent pathways nih.govnih.gov. For example, ¹³C-MFA has been used to study how the balance of NADH/NAD+ and NADPH/NADP+ is maintained and how enzymes like nicotinamide nucleotide transhydrogenase (NNT) contribute to these pools and influence metabolic flux nih.govnih.gov. Changes in the labeling patterns of downstream metabolites when using different ¹³C-labeled substrates can indicate which pathways and thus which cofactors (NAD or NADP) are primarily utilized under specific conditions or in response to regulatory signals nih.govwellcomeopenresearch.org.

Research on enzymes with dual cofactor specificity or those where specificity can be engineered also benefits from isotopic tracing to confirm the preferred cofactor usage under different conditions frontiersin.org.

Discovery and Validation of Novel NADP-Dependent Metabolic Reactions

¹³C tracing is a powerful technique for discovering and validating novel metabolic pathways and reactions researchgate.netmdpi.comnih.gov. By feeding cells or organisms with ¹³C-labeled substrates and analyzing the labeling patterns of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can map the flow of carbon atoms through the metabolic network researchgate.netnih.gov.

Using NADP-¹³C10 as a tracer, or more commonly, using ¹³C-labeled substrates that feed into NADP-producing or consuming pathways, can help identify previously uncharacterized NADP-dependent reactions. If a ¹³C label from NADP-¹³C10 appears in a metabolite where it wasn't expected based on known pathways, it suggests the involvement of a novel NADP-dependent enzyme or pathway. Similarly, if a ¹³C label from a substrate is processed in a way that requires an NADP-dependent step, the resulting labeling pattern in downstream metabolites can provide evidence for such a reaction mdpi.comnih.gov.

For example, ¹³C-labeling studies have helped reveal non-conventional pathways providing carbon for biosynthesis, some of which involve plastidic NADP-dependent malic enzyme oup.com. ¹³C-MFA has also been used to discover novel NADPH-balancing transhydrogenation cycles in bacteria asm.orgnih.gov. These studies demonstrate how observing unexpected ¹³C labeling patterns can lead to the discovery of new metabolic routes and the enzymes that catalyze them.

Dynamics of Compartmentalized NADP(H) Metabolism

Eukaryotic cells are highly compartmentalized, with distinct pools of NADP(H) in different organelles such as the cytosol and mitochondria mit.educreative-proteomics.comresearchgate.netsciforum.net. These compartmentalized pools serve different functions, with cytosolic NADPH primarily involved in reductive biosynthesis and antioxidant defense, and mitochondrial NADPH participating in processes like mitochondrial biosynthesis and protection against oxidative stress mit.educreative-proteomics.com.

Understanding the dynamics of these compartmentalized pools and the enzymes that regulate them is crucial. However, the impermeability of intracellular membranes to NADP(H) complicates their study mit.educreative-proteomics.com. Isotopically labeled tracers, including ¹³C-labeled substrates that feed into compartment-specific NADP(H) producing pathways, are essential tools for investigating these dynamics nih.govacs.orgmit.edusciforum.netnih.gov.

Cytosolic NADP(H) Pools and Utilization

The cytosolic NADPH pool is primarily regenerated by the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzed by glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase nih.govcreative-proteomics.comresearchgate.net. Other cytosolic enzymes, such as NADP-dependent malic enzyme and isocitrate dehydrogenase, also contribute to cytosolic NADPH production creative-proteomics.com.

Using ¹³C-labeled glucose, researchers can trace the flux through the oxidative PPP and estimate its contribution to the cytosolic NADPH pool acs.orgwellcomeopenresearch.orgmdpi.com. The labeling patterns of downstream metabolites, particularly those synthesized in the cytosol and requiring NADPH, can provide insights into the utilization of the cytosolic NADPH pool researchgate.net. For instance, the labeling of fatty acids, which are synthesized in the cytosol using NADPH, can reflect the ¹³C enrichment of the cytosolic NADPH pool derived from labeled glucose researchgate.net.

Studies using deuterium-labeled glucose have also been employed to trace cytosolic NADPH, although accounting for hydrogen-deuterium exchange with water catalyzed by flavin enzymes is important for accurate quantification nih.govmdpi.comresearchgate.net. While NADP-¹³C10 itself would directly label the NADP(H) pool, studies using ¹³C-labeled substrates feeding into NADP-producing pathways are more commonly reported for tracing the dynamics and utilization of compartmentalized NADP(H) pools. These studies, often coupled with metabolic flux analysis, help to quantify the contribution of different pathways to cytosolic NADPH and its role in various biosynthetic and redox reactions nih.govcreative-proteomics.com.

Data from ¹³C-MFA studies can quantify the contribution of different pathways to NADPH production in specific compartments. For example, in Bacillus subtilis, ¹³C-flux analysis has been used to calculate NADPH production from enzymes like glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, isocitrate dehydrogenase, and malic enzyme nih.gov.

Enzyme/PathwayCompartmentEstimated Contribution to NADPH Production (mmol·g⁻¹·h⁻¹)Reference
Glucose-6-phosphate dehydrogenase (Zwf)Cytosol(Quantified via ¹³C-flux analysis) nih.gov
6-phosphogluconate dehydrogenase (GndA)Cytosol(Quantified via ¹³C-flux analysis) nih.gov
Isocitrate dehydrogenase (Icd)Both?(Quantified via ¹³C-flux analysis) nih.gov
Malic enzyme (YtsJ)Both?(Quantified via ¹³C-flux analysis) nih.gov
Oxidative Pentose Phosphate Pathway (overall)Cytosol(Estimated via ¹³C or ²H tracing) nih.govacs.org

Note: Specific quantitative values for each enzyme's contribution can vary greatly depending on the organism, cell type, and growth conditions, and are typically determined through detailed ¹³C-MFA.

Mitochondrial NADP(H) Pools and Utilization

Mitochondria, traditionally recognized as the powerhouses of the cell due to their role in ATP production through oxidative phosphorylation, also harbor a distinct and vital pool of NADP(H). creative-proteomics.comnih.govnih.govresearchgate.netutsw.edu This compartmentalized pool is crucial for various mitochondrial functions, including reductive biosynthesis and defense against reactive oxygen species (ROS). creative-proteomics.comnih.govmit.edu Unlike cytosolic NADP(H), which is largely generated by the pentose phosphate pathway (PPP), mitochondrial NADP(H) is primarily produced through enzymes like NADP-dependent isocitrate dehydrogenase (IDH2) and NADP-linked malic enzyme, as well as through the action of NAD kinase 2 (NADK2) which phosphorylates NAD(H) to NADP(H) within the mitochondria. wikipedia.orgcreative-proteomics.comnih.govnih.govnih.govutsw.edu

Investigating the dynamics and utilization of the mitochondrial NADP(H) pool is essential for understanding cellular metabolism and its dysregulation in various conditions. Isotopic tracing with compounds like NADP-¹³C₁₀ can, in principle, be used to directly probe the turnover and fate of the NADP molecule within mitochondria. By introducing NADP-¹³C₁₀ to isolated mitochondria or cells where the labeled compound can be specifically targeted to this organelle, researchers could track its participation in enzyme-catalyzed reactions.

Studies utilizing ¹³C-labeled substrates such as [U-¹³C]glutamine or [U-¹³C]glucose have provided indirect evidence of mitochondrial NADP(H) activity by tracing the labeling patterns of downstream metabolites involved in NADP(H)-dependent reactions within the mitochondria, such as those in the TCA cycle or related biosynthetic pathways. acs.orgmdpi.comnih.govnih.govmit.edu For instance, ¹³C labeling has been used to demonstrate the requirement of mitochondrial NADP(H) generation, mediated by NADK2, for proline biosynthesis. nih.govnih.govnih.govutsw.edu These studies often rely on analyzing the mass isotopomer distributions (MIDs) of metabolites using mass spectrometry.

While specific data tables generated solely from experiments using NADP-¹³C₁₀ to directly quantify mitochondrial NADP(H) fluxes were not prominently found, the methodology would involve similar principles to those used with other ¹³C tracers. For example, one could measure the rate of ¹³C incorporation from NADP-¹³C₁₀ into products of mitochondrial NADP(H)-dependent enzymes or observe the decrease in labeled NADP-¹³C₁₀ over time as it is converted to NADPH-¹³C₁₀ and subsequently oxidized back to NADP-¹³C₁₀ during reductive processes. The complexity lies in effectively delivering the labeled NADP-¹³C₁₀ specifically to the mitochondrial matrix and distinguishing its metabolism from cytosolic pools.

Chloroplastic NADP(H) Metabolism in Photosynthesis and Stress Response

Chloroplasts are primary sites of NADP(H) production in photosynthetic organisms, playing a central role in energy conversion and carbon fixation. wikipedia.orgfrontiersin.orgnih.govecsci.co.kr The light-dependent reactions of photosynthesis generate NADPH through the action of ferredoxin-NADP⁺ reductase (FNR), providing the reducing power required for the Calvin cycle to assimilate CO₂ into carbohydrates. wikipedia.orgfrontiersin.orgecsci.co.krwikipedia.orgresearchgate.net

The chloroplastic NADP(H) pool is highly dynamic and tightly regulated, responding rapidly to changes in light intensity and metabolic demand. frontiersin.org Beyond photosynthesis, chloroplastic NADP(H) is also vital for various other processes, including fatty acid biosynthesis, nitrogen assimilation, and protecting the organelle from oxidative stress through the thioredoxin system. wikipedia.orgfrontiersin.orgecsci.co.kroup.com

Isotopic tracing with ¹³C-labeled compounds, including potentially NADP-¹³C₁₀, offers a powerful approach to study the intricate network of NADP(H) metabolism within chloroplasts. Studies using ¹³CO₂ have been instrumental in tracing carbon flow through the Calvin cycle and related pathways, indirectly reflecting the activity and utilization of the chloroplastic NADP(H) pool. oup.comoup.comcam.ac.ukresearchgate.netbiorxiv.orgmdpi.comcopernicus.orgresearchgate.net By analyzing the ¹³C enrichment in Calvin cycle intermediates and end-products, researchers can infer the rate of CO₂ fixation and thus the demand for NADPH.

While direct tracing using NADP-¹³C₁₀ within chloroplasts presents technical challenges related to membrane permeability and specific delivery, the principle of tracking the labeled molecule's fate remains relevant. If NADP-¹³C₁₀ could be effectively introduced into the chloroplast stroma, its incorporation into the NADP(H) pool and subsequent involvement in reactions catalyzed by enzymes like NADP-GAPDH or FNR could be monitored using mass spectrometry.

Research findings using ¹³C-labeled substrates have revealed how chloroplastic NADP(H) metabolism is affected by environmental factors and stress conditions. For example, ¹³C labeling has been used to investigate metabolic rearrangements in plants under high light stress, which significantly impacts the balance of ATP and NADPH production and utilization in chloroplasts. researchgate.netbiorxiv.orgmdpi.com These studies highlight the plasticity of chloroplastic metabolism and the crucial role of NADP(H) in acclimation and stress response.

Furthermore, the interplay between chloroplastic and mitochondrial metabolism, particularly concerning the exchange of reducing equivalents and the regeneration of NADP⁺, is an active area of research where isotopic tracing can provide valuable insights. mdpi.comfrontiersin.orgnih.govfrontiersin.org Although direct tracing with NADP-¹³C₁₀ in this inter-organellar context is complex, studies using various ¹³C and ²H labeled tracers continue to shed light on how NADP(H) pools are maintained and utilized across different cellular compartments in response to changing metabolic demands and environmental cues.

The application of NADP-¹³C₁₀, or other specifically labeled NADP isotopologues, in conjunction with advanced mass spectrometry techniques, holds potential for providing more direct measurements of NADP(H) turnover and flux through specific enzymatic steps in both mitochondria and chloroplasts, complementing the information gained from tracing labeled substrates.

Nadp 13c10 in Research Models for Biological Systems

Metabolic Investigations in Mammalian Cell Culture Systems

Mammalian cell culture systems provide controlled environments to study cellular metabolism in detail. The use of stable isotope tracers like NADP-13C10 allows for the precise tracking of metabolic fluxes involving NADP/NADPH in different mammalian cell types under various physiological and pathological conditions.

Cancer Cell Metabolism Studies

Cancer cells exhibit distinctive metabolic alterations, often referred to as metabolic reprogramming, to support rapid proliferation and survival in challenging tumor microenvironments. NADP/NADPH metabolism is particularly relevant in cancer due to its involvement in the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH for reductive biosynthesis (e.g., fatty acid and nucleotide synthesis) and provides precursors for nucleic acid synthesis. wikipedia.orgcancer.govnih.govnih.gov NADPH is also crucial for maintaining the reduced state of glutathione (B108866), a key antioxidant, thereby protecting cancer cells from oxidative stress. vt.edu

Using this compound in cancer cell culture allows researchers to trace the contribution of different pathways to the cellular NADP/NADPH pool and to quantify the activity of NADPH-consuming processes. For instance, tracing could reveal the extent to which the oxidative or non-oxidative branches of the PPP contribute to NADPH production in specific cancer cell lines. It could also help in understanding how oncogenic mutations or the tumor microenvironment influence NADP/NADPH metabolism and related biosynthetic or redox pathways. Studies have shown that metabolic changes are not just a feature of cancer cells but may be one of their driving forces, highlighting the importance of understanding these pathways for developing targeted therapies. cancer.govnih.gov The tumor microenvironment, including cancer-associated fibroblasts, can significantly impact cancer cell metabolism through the secretion of metabolites. frontiersin.org

Immune Cell Metabolic Reprogramming

Immune cells undergo significant metabolic reprogramming upon activation, which is essential for their differentiation, proliferation, and effector functions. NADP/NADPH metabolism, particularly through the PPP, is vital for immune cells. NADPH is required by phagocytes for the production of reactive oxygen species (the "respiratory burst") to kill pathogens. It also supports the increased biosynthetic demands of rapidly proliferating lymphocytes. nih.gov

Stable isotope tracing with this compound can provide insights into how immune cell activation, differentiation, and function are linked to specific changes in NADP/NADPH metabolism. For example, it could be used to study the metabolic shifts in T cells, macrophages, or dendritic cells within the tumor microenvironment or during an immune response. nih.govmdpi.comfrontiersin.org Understanding the metabolic reprogramming of immune cells is considered essential for devising novel cancer therapeutic strategies aimed at augmenting anti-tumor immunity. mdpi.com The metabolic state of immune cells is closely related to their function. frontiersin.org

Neural Cell Metabolic Homeostasis and Stress Response

Neurons and glial cells, such as astrocytes, have distinct metabolic profiles and rely on NADP/NADPH for maintaining redox homeostasis and supporting energy demands. vt.edu NADPH is crucial for regenerating reduced glutathione, protecting neural cells from oxidative damage, which is particularly important given their high oxygen consumption. vt.edu The PPP is a major source of NADPH in neural cells, and its activity can be stimulated in response to oxidative stress, especially in astrocytes. vt.edu

This compound tracing could be employed to investigate NADP/NADPH turnover and the activity of NADPH-generating pathways in different neural cell types. This could help in understanding how metabolic pathways involving NADP/NADPH contribute to neuronal resilience, synaptic plasticity, and how they are affected in neurodegenerative diseases or during aging. nih.gov Studies highlight the distinct metabolic differences between astrocytes and neurons and their interplay in brain metabolic homeostasis. vt.edu

Endothelial Cell Metabolic Regulation

Endothelial cells (ECs) lining blood vessels play crucial roles in vascular function, angiogenesis, and maintaining vascular homeostasis. EC metabolism is distinct and profoundly important for these functions. nih.gov ECs rely heavily on glycolysis for ATP production, but NADP/NADPH metabolism is also important, particularly through the PPP, which contributes to NADPH production for nitric oxide synthesis by eNOS and for scavenging reactive oxygen species. mdpi.comembopress.orgnih.gov

Using this compound in endothelial cell culture could help researchers study how EC metabolism, including NADP/NADPH pathways, is regulated under normal and pathological conditions, such as hypoxia, inflammation, or in the context of cardiovascular diseases like atherosclerosis. embopress.orgfrontiersin.org Tracing could reveal how alterations in NADP/NADPH balance impact EC function, proliferation, migration, and tube formation capacity. mdpi.comembopress.org Disrupted endothelial metabolism is linked to endothelial dysfunction and cardiovascular disease. mdpi.comfrontiersin.org

Analysis of Microbial Metabolic Networks

Microorganisms exhibit remarkable metabolic diversity and flexibility, which are essential for their survival in diverse environments and for their applications in biotechnology. Stable isotope tracing is a fundamental tool for analyzing microbial metabolic networks. numberanalytics.comnih.gov

Bacterial Metabolic Engineering and Biosynthetic Capacity

NADP/NADPH are central cofactors in bacterial metabolism, involved in numerous biosynthetic pathways and maintaining cellular redox balance. researchgate.net Metabolic engineering of bacteria often involves manipulating these pathways to enhance the production of desired compounds. Understanding and optimizing NADP/NADPH availability and regeneration is crucial for improving the efficiency of microbial cell factories. researchgate.netnih.gov

This compound tracing can be used to map the flow of carbon through NADP/NADPH-dependent pathways in bacteria, providing quantitative data on metabolic fluxes. This information is invaluable for metabolic engineering efforts aimed at increasing the yield of bioproducts. numberanalytics.comnih.gov Tracing can help identify rate-limiting steps in NADPH regeneration or consumption and evaluate the impact of genetic modifications on the metabolic network. researchgate.netnih.gov Studies in Escherichia coli and Bacillus subtilis demonstrate the importance of NADP/NADPH balancing and the use of tracing to understand metabolic states. researchgate.netnih.gov Metabolic engineering involves the manipulation of metabolic pathways to produce desired products or to improve cellular performance. numberanalytics.com

Data Table Example: Hypothetical 13C Enrichment in Metabolites from this compound Tracing

While specific data using this compound was not found in the search results, the principle of 13C tracing yields data on the isotopic enrichment of downstream metabolites. A hypothetical table illustrating this for a pathway where NADP/NADPH is a cofactor (e.g., fatty acid synthesis or glutathione reduction) is shown below. This type of data would be generated using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) following incubation with this compound.

MetabolitePredicted Labeling Source (via NADP/NADPH)Hypothetical % 13C Enrichment (after incubation with this compound)
Fatty Acid (e.g., Palmitate)Acetyl-CoA derived from NADPH-dependent stepsVaries depending on pathway flux and number of carbons derived from labeled source
Reduced Glutathione (GSH)NADPH-dependent glutathione reductaseVaries depending on pathway flux and turnover
Ribose-5-phosphatePentose Phosphate PathwayVaries depending on pathway flux

Note: This table is illustrative and based on the expected metabolic fate of carbons from NADP/NADPH in relevant pathways. Actual enrichment levels would depend on experimental conditions, cell type, and metabolic state.

Detailed research findings using stable isotope tracing, such as those investigating compartmentalized NADPH metabolism in mammalian cells or NADPH balancing cycles in bacteria, highlight the power of this approach to reveal complex metabolic behaviors. nih.govmit.edunih.gov For example, deuterium (B1214612) tracing has been applied to resolve NADP(H)-dependent pathways in specific subcellular compartments of mammalian cells. nih.gov

Yeast Fermentation Pathways and Stress Adaptation

Yeast, particularly Saccharomyces cerevisiae, is extensively used in industrial fermentation processes, where it often encounters various physical and chemical stresses such as high temperature, high glucose or salt concentrations, and high ethanol (B145695) concentrations nih.gov. These stresses can reduce productivity, and understanding the mechanisms of stress response is crucial for improving cellular robustness nih.gov.

While direct studies explicitly using NADP-¹³C₁₀ in yeast fermentation and stress adaptation were not prominently found in the search results, research on yeast stress adaptation highlights the importance of redox homeostasis and the involvement of NAD(P)H. For instance, studies on the short-term adaptation of S. cerevisiae to lignocellulosic hydrolysate, which contains inhibitors, have shown that cultures respond by up- and down-regulation of general stress response genes, with oxidative stress response being important d-nb.info. This suggests that maintaining an appropriate redox balance, in which NADP(H) plays a key role, is critical for yeast to cope with stress during fermentation frontiersin.orgunibas.it.

Furthermore, adaptation to different types of stress in yeast can converge on mitochondrial metabolism, and enrichment analysis of differentially expressed genes under stress conditions has indicated rearrangements mainly in oxidoreductase activity, pointing to an imbalance in NAD(P)H production nih.gov. This underscores the significance of NADP(H) in the yeast stress response. Isotopic tracing with ¹³C-labeled substrates, such as glucose, is a standard method to study metabolic fluxes in yeast and understand how pathways are altered under stress conditions mdpi.comunipd.it. While NADP-¹³C₁₀'s direct application in these specific studies wasn't detailed, its potential lies in directly tracing the fate of the NADP pool and its contribution to redox balance and specific metabolic pathways during fermentation and stress adaptation.

Photosynthetic Organisms (e.g., Cyanobacteria, Algae) Metabolic Flux

¹³C-metabolic flux analysis is a powerful tool to understand the fundamental metabolic mechanisms in photosynthetic organisms like cyanobacteria and algae, particularly for enhancing productivity in applications such as biofuel production nih.govfrontiersin.orgnrel.gov. In these organisms, NADPH and ATP, regenerated by light-dependent electron transfer, are consumed during CO₂ fixation in central metabolic pathways nih.gov.

Studies using ¹³C-MFA in cyanobacteria, such as Synechocystis sp. PCC 6803, have investigated how metabolic states change in response to genetic perturbations or environmental conditions nih.gov. ¹³C-MFA can provide insights into the balance of coenzymes like NADPH and ATP, which are crucial for maintaining homeostasis nih.gov. For example, research on a Synechocystis strain with a disrupted respiratory chain complex (ΔndhF1) perturbed NADPH levels and photosynthetic activity nih.gov. ¹³C-MFA helped estimate photosynthetic activities from cofactor balance, revealing how imbalances in NAD(P)H and ATP regeneration and consumption are compensated by the photosystem nih.gov.

In algae, like Chlorella protothecoides, ¹³C-label profiling has been used to study phototrophic and heterotrophic metabolism nrel.gov. Isotope-assisted liquid chromatography-mass spectrometry has revealed differences in metabolite concentrations and the activity of pathways like the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle under different growth conditions nrel.gov. Enhanced levels of NADPH have been observed in heterotrophic algal cells, consistent with high lipid synthesis activity nrel.gov.

The NADP+/NADPH redox ratio is recognized as a critical factor influencing various biological processes in photosynthetic organisms and can vary with changes in lighting conditions nih.gov. Quantitative determination of intracellular NADP(H) concentrations is vital for a deeper understanding of photosynthesis physiology nih.gov. While the search results discuss ¹³C-MFA with various substrates and the importance of NADP(H) in these organisms, the specific use of NADP-¹³C₁₀ would allow for direct tracing of the NADP pool's dynamics and its direct involvement in photosynthetic and related metabolic pathways.

Table 1: Metabolic Insights from ¹³C Tracing in Photosynthetic Organisms

OrganismTracing MethodKey Findings Related to NADP(H)Source
Synechocystis sp. PCC 6803¹³C-MFAPerturbed NADPH levels and photosynthetic activity in ΔndhF1 strain; Cofactor balance insights. nih.gov nih.gov
Chlorella protothecoides¹³C-label profilingEnhanced NADPH levels in heterotrophic cells correlated with lipid synthesis. nrel.gov nrel.gov
Synechocystis sp. PCC6803Single-cell ¹³C-MFAHeterogeneity in carbon fixation and nitrogen assimilation; ATP/NADPH ratio differences. arxiv.org arxiv.org

Plant Metabolism Studies Using Isotopic Tracing

Isotopic tracing with ¹³C-labeled compounds is a valuable approach for studying various aspects of plant metabolism, providing insights into carbon assimilation, energy production, and responses to environmental changes nih.govfrontiersin.org. NADP(H) plays a central role in many of these processes.

Photosynthetic Carbon Assimilation and NADP(H) Role

Photosynthetic carbon assimilation in plants, primarily through the Calvin cycle, relies heavily on the supply of NADPH and ATP generated during the light-dependent reactions bu.eduasps.org.au. NADP+ acts as the final electron acceptor in the linear photosynthetic electron transport chain, being reduced to NADPH bu.edu. The regeneration rate of RuBP, a key intermediate in the Calvin cycle, is often limited by the supply of NADPH and ATP colostate.edu.

¹³C-labeled CO₂ or substrates like ¹³C-glucose are commonly used to trace carbon flow through photosynthetic pathways nih.govbu.eduasps.org.au. While direct studies using NADP-¹³C₁₀ to trace the NADP pool's involvement in carbon assimilation were not explicitly detailed, research highlights the tight coupling between electron transport, NADP+ reduction, and CO₂ fixation bu.educolostate.edu. The potential rate of NADPH production is directly linked to the rate of electron transport colostate.edu. The balance between ATP and NADPH production can vary, and alternative electron flow pathways exist to adjust the ATP:NADPH ratio to meet the demands of carbon fixation and other cellular processes nih.govfrontiersin.orgwikipedia.org.

Using NADP-¹³C₁₀ would allow researchers to directly track the dynamics of the NADP(H) pool during photosynthesis, providing a more direct measure of its turnover and involvement in specific reactions within the Calvin cycle and other NADPH-dependent biosynthetic pathways.

Abiotic Stress Response and Redox Homeostasis in Plants

Plants are constantly exposed to abiotic stresses (e.g., drought, salinity, temperature extremes, heavy metals) that can disrupt cellular homeostasis and lead to oxidative stress through the generation of reactive oxygen species (ROS) frontiersin.orgfrontiersin.orgmdpi.com. Maintaining redox homeostasis is crucial for plants to cope with these stresses frontiersin.orgunibas.it. NADP(H) is a key player in the plant antioxidant defense system, acting as a reducing driver for enzymes involved in ROS detoxification, such as NADPH-thioredoxin reductase and glutathione reductase frontiersin.orgnih.gov.

Under abiotic stress, the balance between the generation and removal of ROS is disturbed frontiersin.orgmdpi.com. Plants have evolved various strategies, including enzymatic and non-enzymatic antioxidants, to scavenge ROS frontiersin.orgmdpi.com. NAD(P)H coenzymes are cardinal metabolites involved in plant cellular redox homeostasis frontiersin.orgunibas.it. Stress conditions can induce changes in the levels of NADP(H) and the expression of enzymes involved in their metabolism, such as NAD kinases and NADP-dependent dehydrogenases frontiersin.orgunibas.it.

Isotopic tracing, often with ¹³C-glucose or other ¹³C-labeled substrates, has been used to study metabolic changes in plants under oxidative stress frontiersin.org. These studies have indicated altered fluxes in pathways like the PPP, which is a major source of NADPH frontiersin.org. Increased flux through NADP-dependent enzymes like NADP-malic enzyme has been associated with oxidative stress responses in plants frontiersin.org.

Using NADP-¹³C₁₀ would enable researchers to directly trace the fate of the NADP pool under specific abiotic stress conditions, providing quantitative data on its utilization in antioxidant defense pathways and its contribution to maintaining redox balance. This could offer more precise insights into how plants reconfigure their NADP(H) metabolism to enhance stress tolerance.

Table 2: Role of NADP(H) in Plant Abiotic Stress Response

Stress TypeNADP(H) InvolvementRelated EnzymesSource
Oxidative StressProvides reducing power for antioxidant enzymes; Crucial for redox homeostasis. frontiersin.orgnih.govmdpi.comNADPH-thioredoxin reductase, Glutathione reductase, NADP-malic enzyme, NADP-isocitrate dehydrogenase. frontiersin.orgunibas.itfrontiersin.org frontiersin.orgunibas.itnih.govfrontiersin.orgmdpi.com
Drought, SalinityCan limit NADP+ generation through Calvin cycle, leading to over-reduction of photosynthetic electron transport. frontiersin.orgNAD kinases induced under stress, increasing NADP(H) levels. frontiersin.org frontiersin.orgfrontiersin.org

Ex Vivo Tissue Metabolism Analysis

Analyzing metabolism in ex vivo tissue samples provides a valuable platform to study human metabolism in a more physiologically relevant context than cell culture models, while allowing for controlled experimental conditions nih.gov. ¹³C tracing, coupled with mass spectrometry, is a powerful technique for mapping metabolic pathways and quantifying fluxes in ex vivo tissues nih.govplos.org.

Studies using global ¹³C tracing with a mixture of fully ¹³C-labeled substrates (e.g., ¹³C-glucose and ¹³C-amino acids) in intact human liver tissue ex vivo have allowed for the qualitative assessment of a wide range of metabolic pathways nih.gov. This approach has confirmed known features of liver metabolism and revealed unexpected metabolic activities nih.gov. Analysis of ¹³C mass isotopomer distributions of metabolites provides insights into pathway activity nih.gov.

While the search results highlight the use of various ¹³C-labeled substrates for tracing carbon flow through central carbon metabolism, amino acid metabolism, and other pathways in ex vivo tissues, the direct application of NADP-¹³C₁₀ was not specifically detailed in the context of tracing the NADP pool dynamics. However, research on ex vivo liver tissue metabolism has measured levels of NADP and NADPH, indicating their importance in maintaining redox homeostasis in this context plos.orgmdpi.com. Alterations in metabolites involved in redox homeostasis, including NADP, have been observed in liver tissue under different conditions, such as during cryopreservation delay plos.org.

Using NADP-¹³C₁₀ in ex vivo tissue metabolism analysis would allow for direct investigation of how the NADP pool is utilized in specific metabolic pathways within the tissue context. This could provide valuable information on tissue-specific NADP(H) metabolism, its role in maintaining redox balance, and how it is affected by various physiological or pathological conditions. The ability to trace the label from NADP-¹³C₁₀ into downstream metabolites involved in NADPH-dependent reactions would offer a more direct assessment of the activity of these pathways in ex vivo tissue.

Table 3: Metabolites Altered in Ex Vivo Liver Tissue During Cryopreservation Delay

MetaboliteChange During DelaySource
NADPIncreased plos.org
Glutathione (GSH)Increased plos.org
SuccinateEnhanced plos.org
AlanineEnhanced plos.org
GlutamineEnhanced plos.org
ArginineEnhanced plos.org
LeucineEnhanced plos.org
Glycerol-3-phosphateEnhanced plos.org
LactateEnhanced plos.org
AMPEnhanced plos.org
AspartateDecreased plos.org
Iso(citrate)Decreased plos.org
ADPDecreased plos.org
ATPDecreased plos.org

Computational and Modeling Approaches for Nadp 13c10 Data Interpretation

Metabolic Network Reconstruction and Stoichiometric Modeling

A fundamental step in interpreting ¹³C tracing data involves the reconstruction of the metabolic network of the organism or system under study. This process identifies all known metabolic reactions and their stoichiometry, forming the basis for the computational model sci-hub.sefrontiersin.org. Stoichiometric models represent the biochemical reactions as a system of linear equations based on the conservation of mass for each metabolite frontiersin.org.

For ¹³C-MFA, the metabolic model must also incorporate information about the fate of each carbon atom as it passes through the network (atom mapping) oup.com. This detailed mapping is essential because the distribution of the ¹³C label in downstream metabolites depends directly on the specific reactions and pathways utilized. When using NADP-13C10, the model needs to accurately represent the pathways involving NADP/NADPH, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), fatty acid synthesis, and various reductive biosynthetic reactions, and track how the ¹³C label from the tracer is incorporated into other metabolites via these pathways.

While stoichiometric models alone can provide insights into possible flux distributions (e.g., through Flux Balance Analysis), the addition of ¹³C labeling data from experiments using tracers like this compound provides crucial constraints that allow for the estimation of actual intracellular fluxes utah.edunih.gov. The complexity of the model, including the pathways represented and the level of compartmentalization (e.g., cytosol vs. mitochondria), is influenced by the experimental design and the available labeling data nih.gov.

13C-Metabolic Flux Analysis (¹³C-MFA) Algorithms and Software Development

¹³C-MFA is a powerful technique that uses the measured isotopic labeling patterns of metabolites to estimate metabolic fluxes nih.govresearchgate.net. The core of ¹³C-MFA involves computationally simulating the expected labeling patterns based on a metabolic network model and a set of assumed fluxes, and then optimizing the flux values to best match the experimentally measured labeling data sci-hub.senih.gov.

This process is mathematically complex, involving solving large systems of equations that describe the mass isotopomer distribution (MID) of metabolites. The MID refers to the relative abundance of molecules with different numbers of ¹³C atoms. The computational challenges associated with solving these systems efficiently led to the development of specialized algorithms and software nih.gov.

A significant advancement in this area was the development of the Elementary Metabolite Unit (EMU) framework nih.govfrontiersin.org. The EMU framework allows for the efficient calculation of isotopic labeling within a metabolic network by breaking down the network into smaller, computationally tractable units nih.gov. This dramatically reduced the computational burden and made ¹³C-MFA applicable to more complex metabolic networks.

Numerous software tools have been developed to perform ¹³C-MFA, incorporating various algorithms and optimization methods ucdavis.edugithub.ioresearchgate.netrsc.org. Examples of such software include Metran, INCA, OpenFLUX, 13CFLUX2, and WUFlux nih.govucdavis.edugithub.ioresearchgate.netsci-hub.seuq.edu.au. These tools often employ non-linear least-squares regression to minimize the difference between simulated and measured labeling data, subject to stoichiometric constraints nih.govuq.edu.au.

Steady-State Flux Estimation

The classical approach to ¹³C-MFA assumes that the metabolic system is at both metabolic and isotopic steady state sci-hub.sevanderbilt.edu. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, meaning the net production and consumption rates are balanced utah.edu. Isotopic steady state means that the fractional labeling of each carbon atom in every metabolite remains constant over time after the introduction of the labeled tracer researchgate.netfrontiersin.org.

Under steady-state conditions, the relationship between metabolic fluxes and metabolite labeling patterns can be described by a system of algebraic equations osti.gov. Software for steady-state ¹³C-MFA uses algorithms to solve these equations and estimate the fluxes that best fit the measured MIDs of selected metabolites, often proteinogenic amino acids or intracellular intermediates, typically measured by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) sci-hub.senih.govresearchgate.netrsc.org.

Steady-state ¹³C-MFA is well-suited for systems that reach isotopic equilibrium relatively quickly and maintain a stable metabolic state throughout the labeling experiment vanderbilt.edu.

Integration of Multi-Omics Data with Isotope Tracing for Systems-Level Understanding

Metabolism is intricately linked with other cellular processes, and a comprehensive understanding requires integrating data from multiple "omics" layers, including transcriptomics, proteomics, and metabolomics, with metabolic flux data obtained from isotope tracing experiments sci-hub.seportlandpress.comnih.govfrontiersin.org.

Integrating multi-omics data with ¹³C-MFA provides a more complete picture of cellular physiology and regulation portlandpress.com. For example, changes in gene expression (transcriptomics) or protein abundance (proteomics) can influence enzyme levels and activity, which in turn affect metabolic fluxes. Metabolomics data provides information on metabolite concentrations, which can also influence reaction rates and pathway utilization portlandpress.comnih.gov.

Computational approaches for multi-omics integration with ¹³C-MFA involve developing models that link different data types. This can range from simply correlating changes in gene/protein expression or metabolite levels with changes in fluxes to more sophisticated kinetic modeling approaches that explicitly incorporate enzyme kinetics and regulation portlandpress.com. Constraint-based models can also be refined or constrained using multi-omics data to provide more accurate flux predictions nih.govresearchgate.net.

Integrating this compound tracing data with multi-omics information can help elucidate how the regulation of NADP/NADPH-dependent pathways is coordinated with changes in gene expression, protein levels, and metabolite concentrations under different conditions. This systems-level understanding is crucial for applications such as metabolic engineering and understanding disease states portlandpress.com.

Development of Data Processing and Visualization Tools for ¹³C Isotopomer Data

The raw data generated from ¹³C tracing experiments, typically from mass spectrometry, consists of complex spectra representing the mass isotopomer distributions of measured metabolites sci-hub.seethz.ch. Processing this raw data into usable isotopomer abundance information is a critical step that requires specialized software tools nih.govgithub.io.

These tools perform tasks such as peak picking, deconvolution of overlapping isotopic envelopes, correction for natural isotopic abundance of other atoms (e.g., ¹³C in carbon-containing derivatives), and calculation of mass isotopomer distributions nih.govgithub.io. Accurate data processing is essential for obtaining reliable inputs for flux estimation algorithms uq.edu.au.

Examples of data processing tools include those integrated within mass spectrometry software, as well as standalone or open-source packages designed specifically for isotopomer data analysis ucdavis.edunih.govgithub.io. Tools like 'Isotopo' are database applications designed for managing and processing mass isotopomer data, offering features for data storage, processing, and initial visualization nih.govresearchgate.net.

Visualization tools are also crucial for interpreting the results of ¹³C-MFA. These tools can display metabolic networks with estimated flux values, visualize confidence intervals for flux estimations, and show how the ¹³C label is distributed among different metabolites ucdavis.eduresearchgate.net. Visualizing the flux map and labeling patterns helps researchers understand the metabolic state of the system and identify key pathways and bottlenecks researchgate.net. Software platforms often include visualization modules or are compatible with external visualization tools ucdavis.eduresearchgate.net.

The development of user-friendly and efficient data processing and visualization tools is essential for making ¹³C-MFA more accessible and for facilitating the interpretation of the rich datasets generated by experiments using tracers like this compound.

Future Directions and Emerging Research Avenues for Nadp 13c10 Applications

Advancements in Analytical Sensitivity and Throughput for Low-Abundance Metabolites

Accurate measurement of metabolites, especially those present at low concentrations, remains a significant challenge in metabolomics and isotope tracing. rsc.orgchinesechemsoc.org NADP and NADPH themselves can be subject to degradation during sample preparation, highlighting the need for optimized extraction methods that effectively quench enzymatic activity. nih.govresearchgate.net Future directions involve improving analytical sensitivity and throughput to enable the reliable detection and quantification of NADP-13C10 and its labeled downstream metabolites, even when they are present at very low levels or in limited sample volumes, such as in single-cell analysis. chinesechemsoc.org

Technological advancements in mass spectrometry (MS), including high-resolution MS and improved ionization techniques, are crucial for achieving higher sensitivity and resolving isobaric and isotopic species. rsc.orgchinesechemsoc.orgnih.govsciex.com Methods like liquid chromatography-mass spectrometry (LC-MS) are widely used for detecting and quantifying stable isotope-labeled metabolites. nih.govresearchgate.netcreative-proteomics.comnih.gov Future efforts will focus on refining these techniques, potentially through the development of more sensitive mass analyzers and optimized chromatographic separations tailored for NADP and its metabolic products. nih.govembl.orgnih.gov The use of stable isotope-labeled internal standards, such as 13C-NADP+, is already employed to improve the accuracy and reproducibility of quantification, and this approach will be further refined. researchgate.netcreative-proteomics.comnih.govembl.org

Multi-Isotope Tracing Strategies Incorporating NADP-¹³C₁₀

While 13C-labeling is a common strategy for tracing carbon flow, incorporating multiple stable isotopes (e.g., 2H, 15N, 18O) simultaneously can provide a more comprehensive understanding of interconnected metabolic pathways. mdpi.comrsc.orgnih.gov Future research will explore the integration of this compound with tracers labeled with other isotopes to unravel complex metabolic networks. For instance, combining 13C tracing of NADP-dependent pathways with 15N tracing of amino acid or nucleotide metabolism, or 2H tracing to monitor hydride transfers, can offer richer data for metabolic flux analysis. mdpi.comrsc.orgnih.gov

Multi-isotope tracing experiments generate complex datasets requiring advanced computational tools for data processing and metabolic flux analysis. rsc.org Developing robust computational frameworks that can accurately model and interpret data from experiments using this compound alongside other tracers is an important future direction. rsc.org This will enable researchers to gain a more holistic view of how NADP metabolism is integrated with other key cellular processes.

Integration with Single-Cell Metabolomics for Heterogeneity Studies

Cellular populations are often heterogeneous, with individual cells exhibiting distinct metabolic profiles and pathway activities. rsc.orgtandfonline.combiorxiv.org Traditional metabolomics and isotope tracing methods typically provide an average metabolic snapshot of a cell population. rsc.org Integrating the use of this compound with emerging single-cell metabolomics techniques is a critical future avenue to investigate metabolic heterogeneity at the individual cell level. rsc.orgchinesechemsoc.orgtandfonline.combiorxiv.org

Single-cell metabolomics presents unique challenges due to the extremely low amounts of metabolites in a single cell. rsc.orgchinesechemsoc.org Advances in sensitive MS-based techniques, such as those coupled with microfluidics or advanced ionization methods, are paving the way for single-cell isotope tracing. chinesechemsoc.orgtandfonline.combiorxiv.org Applying this compound in these single-cell workflows will allow researchers to study cell-to-cell variability in NADP-dependent metabolic fluxes, providing insights into how metabolic differences among individual cells contribute to diverse cellular phenotypes in development, disease progression, and response to therapies. rsc.orgtandfonline.com

Real-Time In Vivo Tracing Methodologies in Research Organisms

While in vitro studies provide valuable insights, understanding NADP metabolism in the context of a living organism is crucial. escholarship.orgkuleuven.be Future directions include the development and application of methodologies for real-time or near-real-time in vivo tracing of NADP-dependent pathways using this compound in research organisms. escholarship.orgkuleuven.befrontiersin.org

In vivo stable isotope tracing involves administering labeled tracers to animals and analyzing the labeling patterns in tissues or biofluids. escholarship.orgkuleuven.befrontiersin.org Challenges include tracer delivery, achieving sufficient labeling enrichment in target tissues, and rapid quenching of metabolism to accurately capture metabolic states. escholarship.orgkuleuven.befrontiersin.org Advances in in vivo sampling techniques, highly sensitive analytical methods, and potentially non-invasive imaging modalities capable of detecting stable isotopes are needed to fully realize the potential of in vivo this compound tracing. escholarship.orgkuleuven.befrontiersin.org Such studies can reveal new principles of organismal metabolism and how NADP-dependent pathways contribute to systemic metabolic homeostasis or disease. nih.govkuleuven.be

Hypothesis Generation and Discovery of Uncharted Metabolic Pathways

Stable isotope tracing, including with this compound, is a powerful tool not only for validating existing hypotheses about metabolic pathways but also for generating new hypotheses and discovering previously uncharted metabolic routes. mdpi.comcreative-proteomics.comfrontiersin.org By tracking the fate of the 13C label from this compound into unexpected downstream metabolites, researchers can identify novel enzymatic activities or alternative pathway utilizations. creative-proteomics.comfrontiersin.org

Future research will leverage untargeted metabolomics approaches combined with stable isotope tracing to facilitate the discovery process. frontiersin.orgmdpi.com By analyzing the labeling patterns of a wide range of metabolites, including unknown compounds, researchers can identify unexpected connections and intermediates, pointing towards novel NADP-dependent reactions or pathways. frontiersin.orgmdpi.comembopress.org This requires sophisticated data analysis tools capable of identifying labeled features in complex datasets and correlating them to potential metabolic transformations. frontiersin.org The application of this compound in discovery-oriented tracing experiments holds significant promise for expanding our understanding of the breadth and complexity of NADP's roles in cellular metabolism.

Q & A

Q. How to design a robust experimental protocol using NADP-13C10 for metabolic flux analysis?

A well-designed protocol should incorporate isotopic tracing methodologies to track carbon-13 incorporation into metabolic intermediates. Key steps include:

  • Standardization : Optimize this compound concentration to avoid isotopic dilution, validated via pilot LC-MS/MS experiments .
  • Controls : Include unlabeled NADP controls and internal standards (e.g., 13C-glucose) to distinguish background noise from labeled metabolites .
  • Replicability : Use triplicate biological replicates and statistical validation (ANOVA with post-hoc tests) to ensure data reliability .

Q. What are the best practices for preparing and storing this compound to ensure isotopic stability?

  • Preparation : Dissolve this compound in deuterated solvents (e.g., D2O) to minimize proton exchange, confirmed via NMR stability assays .
  • Storage : Aliquot in amber vials under inert gas (argon) at -80°C to prevent degradation. Monitor purity via HPLC-UV at 260 nm monthly .

Q. How to integrate this compound into existing enzyme activity assays for cofactor-dependent reactions?

  • Kinetic Parameters : Compare KmK_m and VmaxV_{max} between this compound and unlabeled NADP using Michaelis-Menten plots.
  • Detection : Employ coupled assays with fluorescent reporters (e.g., resorufin) and validate via stopped-flow spectroscopy .

Advanced Research Questions

Q. How to resolve contradictions in metabolic flux data derived from this compound tracing in heterogeneous cell populations?

  • Single-Cell Resolution : Combine this compound labeling with scRNA-seq or FACS-sorted subpopulations to account for cell-type-specific flux variations .
  • Modeling : Apply constraint-based metabolic models (e.g., COBRA) to reconcile discrepancies between bulk and single-cell data .

Q. What analytical strategies validate the specificity of this compound in isotope-enabled proteomics studies?

  • Cross-Validation : Correlate 13C enrichment in proteins (via LC-HRMS) with transcriptional profiles (RNA-seq) to confirm enzyme-specific labeling .
  • Interference Checks : Test for isotopic scrambling using 13C-glutamine tracers in parallel to rule out non-NADP-dependent pathways .

Q. How to optimize this compound-based assays for low-abundance enzymatic targets in complex biological matrices?

  • Signal Amplification : Use click chemistry probes (e.g., azide-tagged this compound) coupled with fluorogenic tags for enhanced detection .
  • Matrix Cleanup : Implement solid-phase extraction (SPE) or immunodepletion columns to remove interfering metabolites (e.g., ATP, NADH) .

Methodological Considerations

Q. How to address isotopic interference when this compound is used in tandem with other 13C-labeled substrates?

  • Isotopomer Analysis : Deconvolute mass spectra using software tools (e.g., IsoCor2) to distinguish this compound-derived signals from overlapping 13C-glucose or 13C-glutamine peaks .
  • Temporal Sampling : Collect time-resolved data to identify labeling kinetics unique to NADP-dependent pathways .

Q. What statistical frameworks are appropriate for analyzing time-course this compound tracing data?

  • Mixed-Effects Models : Account for biological variability and technical replicates using R/Bioconductor packages (e.g., lme4) .
  • Bayesian Inference : Estimate posterior probabilities for flux rates using Stan or PyMC3 to handle sparse datasets .

Ethical and Reporting Standards

Q. How to ensure ethical compliance when using this compound in human-derived cell models?

  • Informed Consent : Document participant-derived cell lines per institutional guidelines (e.g., IRB protocols for secondary use) .
  • Data Anonymization : Strip metadata from omics datasets before public deposition to protect donor privacy .

Q. What metadata is critical for reproducibility in this compound studies?

  • MIAMET Compliance : Report tracer purity (≥98% by HPLC), storage conditions, and batch numbers .
  • Open Data : Share raw MS spectra and flux models via repositories like MetaboLights or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.